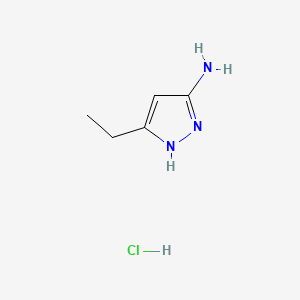

5-Ethyl-2H-pyrazol-3-ylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-2-4-3-5(6)8-7-4;/h3H,2H2,1H3,(H3,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXRQTUGVMELDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Ethyl-2H-pyrazol-3-ylamine hydrochloride physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride

**Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride (CAS No: 1238864-53-3), a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1] Intended for researchers, chemists, and formulation scientists, this document synthesizes available data with theoretical predictions and established analytical protocols. We present key parameters including structural identifiers, predicted acidity and lipophilicity, and expected spectroscopic characteristics. Furthermore, this guide details robust, field-proven experimental methodologies for the empirical determination of critical properties such as aqueous solubility and pKa, providing the scientific rationale behind each protocol.

Introduction and Chemical Identity

5-Ethyl-2H-pyrazol-3-ylamine is a substituted aminopyrazole. The pyrazole ring is a foundational scaffold in pharmaceutical sciences, present in numerous approved drugs.[2] Aminopyrazole derivatives, in particular, serve as versatile building blocks and key intermediates in the synthesis of targeted therapeutic agents, including kinase inhibitors.[3][4] Understanding the fundamental physicochemical properties of this dihydrochloride salt is paramount for its effective handling, reaction optimization, and integration into drug discovery workflows, directly impacting parameters like formulation, bioavailability, and pharmacokinetics.

The compound is typically supplied as a dihydrochloride salt, which enhances its stability and aqueous solubility compared to the free base. This salt form is crucial for its application in biological and pharmaceutical research contexts.

Table 1: Chemical Identifiers for 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1238864-53-3 | [1] |

| Chemical Name | 5-Ethyl-2H-pyrazol-3-ylamine dihydrochloride | [1] |

| Molecular Formula | C₅H₁₁Cl₂N₃ | Derived |

| Molecular Weight | 184.07 g/mol | [1] |

| Canonical SMILES | CCC1=CC(=NN1)N.Cl.Cl | Derived |

| InChIKey | (Free Base) WXNWHQTRARJAFH-UHFFFAOYSA-N | Derived |

Core Physicochemical Properties

Direct experimental data for this specific research chemical is not extensively published. Therefore, the following section combines available information on close structural analogs with in silico predictions, a standard and necessary practice in early-stage chemical development.

Table 2: Summary of Physicochemical Properties

| Property | Value / Expected Range | Methodology |

|---|---|---|

| Appearance | White to off-white or light yellow solid/powder | Typical for amine HCl salts |

| Melting Point | Data not available | Experimental (e.g., Capillary Method) |

| Aqueous Solubility | Expected to be soluble | Inferred from hydrochloride salt nature |

| Predicted LogP | 0.45 (for free base) | In Silico Prediction (Molinspiration)[5][6] |

| Predicted pKa | Basic pKa₁: ~4.5-5.5 (Amino Group)Basic pKa₂: ~1.5-2.5 (Pyrazole N) | In Silico Prediction (Chemicalize)[7] |

Solubility Profile

As a dihydrochloride salt of a small molecule amine, 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride is anticipated to have good solubility in aqueous media, such as water, buffers, and physiological fluids. Its solubility in organic solvents is expected to be highest in polar protic solvents like methanol and ethanol and lower in less polar solvents like dichloromethane or ethyl acetate. For drug development purposes, solubility is a critical factor influencing bioavailability.[8] A related compound, 5-cyclopropyl-2H-pyrazol-3-ylamine, is described as only slightly soluble in water, underscoring the significant solubility enhancement provided by the hydrochloride salt form.[9]

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its pharmacokinetic (ADME) profile. The octanol-water partition coefficient (LogP) is the standard measure of this property for the neutral species.

-

Predicted LogP (miLogP): The predicted LogP for the neutral free base, 5-Ethyl-2H-pyrazol-3-ylamine, is 0.45 . This value suggests the neutral form of the molecule has a relatively balanced hydrophilic-lipophilic character.[5][6]

-

LogD (Distribution Coefficient): As the molecule has basic centers, its partitioning behavior is pH-dependent. At physiological pH (~7.4), the molecule will be partially protonated, reducing its partitioning into the octanol phase. At acidic pH values (e.g., pH < 2), the molecule will be predominantly in its dicationic, highly polar form, resulting in a very low (negative) LogD value.

Acidity and Basicity (pKa)

The ionization state of a molecule at a given pH, governed by its pKa value(s), profoundly affects its solubility, receptor binding, and membrane permeability. 5-Ethyl-2H-pyrazol-3-ylamine has three potential basic centers: the exocyclic amino group and the two nitrogen atoms of the pyrazole ring.

-

Primary Amino Group (pKa₁): The exocyclic primary amine is expected to be the most basic site. Based on similar aminopyrazole structures, the predicted pKa for its conjugate acid is in the range of 4.5 - 5.5 .

-

Pyrazole Ring Nitrogens (pKa₂): The pyrazole ring nitrogens are significantly less basic than the exocyclic amine. The predicted pKa for the second protonation event is estimated to be in the range of 1.5 - 2.5 .

This means that in a strongly acidic solution (pH < 1), the molecule exists predominantly as the dicationic species. As the pH increases, it will deprotonate first from the pyrazole ring, and then from the aminium group.

Predicted Spectroscopic Profile

For a research chemical, structural confirmation is the first and most critical analytical step. While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy (Proton NMR)

(Predicted for free base in a solvent like DMSO-d₆)

-

Ethyl Group (CH₂CH₃): A triplet integrating to 3H (for the -CH₃) at ~1.2 ppm and a quartet integrating to 2H (for the -CH₂) at ~2.6 ppm.

-

Pyrazole Ring (C4-H): A singlet integrating to 1H, expected around ~5.5 - 6.0 ppm.

-

Amine Group (NH₂): A broad singlet integrating to 2H, typically around ~4.5 - 5.5 ppm, which is exchangeable with D₂O.

-

Pyrazole Ring (N-H): A very broad singlet integrating to 1H, often in the downfield region (>10 ppm), which is also exchangeable with D₂O.

¹³C NMR Spectroscopy (Carbon NMR)

(Predicted for free base in a solvent like DMSO-d₆)

-

Ethyl Group: Two signals, one around ~13-15 ppm (-CH₃) and another around ~20-25 ppm (-CH₂).

-

Pyrazole Ring: Three distinct signals for the carbon atoms. C5 (attached to the ethyl group) would be the most downfield (~150-160 ppm), followed by C3 (attached to the amino group) (~145-155 ppm), and C4 (~90-100 ppm).

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the determination of key physicochemical properties must follow standardized, validated protocols. The following sections describe authoritative methodologies for determining aqueous solubility and pKa.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105, the "gold standard" for determining equilibrium solubility.[8]

-

Objective: To determine the saturation concentration of the compound in water at a controlled temperature.

-

Principle: An excess amount of the solid compound is agitated in water for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The saturated solution is then separated from the solid and the concentration is determined analytically.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride to a glass vial or flask. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of purified water (e.g., Type 1 ultrapure) or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vessel and place it in a shaker or on a stirrer plate within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is achieved. A preliminary test can determine if a longer duration is needed.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the aqueous phase from the undissolved solid. This must be done without altering the equilibrium. Centrifugation at the equilibration temperature is the preferred method. Filtration can be used but carries a risk of adsorbing the solute.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Use this curve to calculate the concentration of the saturated solution, which represents the aqueous solubility. The experiment should be performed in triplicate to ensure reproducibility.

Diagram 1: Workflow for Shake-Flask Solubility Determination

Caption: A standardized workflow for determining equilibrium aqueous solubility.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.

-

Objective: To measure the pH of a solution of the compound as a function of the volume of added titrant (a strong acid or base) to determine its acid dissociation constant(s).

-

Principle: The compound is dissolved in water and titrated with a standardized strong base (e.g., NaOH). A pH electrode monitors the change in pH. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

-

Sample Preparation: Accurately weigh and dissolve the compound in carbonate-free purified water to a known concentration (typically 1-10 mM).

-

Initial Acidification: As the compound is a dihydrochloride salt of a base, it will be titrated with a strong base. The initial pH of the solution should already be acidic.

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Begin adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) using a burette.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration well past the equivalence points (inflection points in the curve).

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values are determined from the inflection points of this curve. The first derivative of the plot (ΔpH/ΔV) can be used to precisely locate the equivalence points. The pH at the half-volume point of each equivalence point corresponds to a pKa value. The experiment should be repeated at least three times.

Diagram 2: Logic of Potentiometric pKa Determination

Caption: Titration pathway for a diprotic basic compound like the subject amine.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride is not widely available. However, based on data for structurally similar aminopyrazoles, the following GHS hazard classifications should be assumed for prudent laboratory practice.[2][8][9][10][11]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, and eye/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage and Stability:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

The compound is expected to be stable under recommended storage conditions. Keep away from strong oxidizing agents.

-

Conclusion

5-Ethyl-2H-pyrazol-3-ylamine Dihydrochloride is a valuable building block for pharmaceutical research. While experimentally derived data for this specific molecule is limited, this guide provides a robust framework for its use by combining data from close analogs with established in silico predictions for key physicochemical parameters like LogP and pKa. The detailed protocols for solubility and pKa determination offer a clear path for researchers to generate the empirical data necessary to advance their development programs. Adherence to the outlined safety and handling procedures is essential for the safe utilization of this compound in the laboratory.

References

-

Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2014). Scientia Pharmaceutica. [Link]

-

Safety Data Sheet for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. (2024). Angene Chemical. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. [Link]

-

GHS Hazardous Chemical Information List. (N.d.). Safe Work Australia. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). National Center for Biotechnology Information. [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. (2021). Frontiers in Chemistry. [Link]

-

5-ETHYL-2H-PYRAZOL-3-YLAMINE 2HCL CAS # 1238864-53-3. (N.d.). TradingChem.com. [Link]

-

Facile synthesis of 5-aminopyrazolo-quinolones. (2023). ResearchGate. [Link]

-

Calculations - Instant Cheminformatics Solutions. (N.d.). Chemicalize. [Link]

-

logP - octanol-water partition coefficient calculation. (N.d.). Molinspiration. [Link]

-

Calculation of molecular properties. (N.d.). Molinspiration. [Link]

-

Molinspiration Cheminformatics. (N.d.). Molinspiration. [Link]

-

Property Calculation, Molecular Database Search. (N.d.). Molinspiration. [Link]

-

Chemicalize - Instant Cheminformatics Solutions. (N.d.). Chemicalize. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). PubMed. [Link]

-

5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one. (N.d.). National Institutes of Health. [Link]

Sources

- 1. 5-ETHYL-2H-PYRAZOL-3-YLAMINE 2HCL CAS # 1238864-53-3 [tradingchem.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 5-Methyl-2H-pyrazol-3-ylamine [oakwoodchemical.com]

- 4. 5-ETHYL-2-METHYL-2H-PYRAZOL-3-YLAMINE CAS#: [m.chemicalbook.com]

- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 6. Calculation of molecular properties [molinspiration.com]

- 7. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride: A Privileged Scaffold in Kinase Inhibitor Discovery

This guide provides a comprehensive technical overview of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride (CAS No. 1238864-53-3), a heterocyclic amine of significant interest to researchers, medicinal chemists, and drug development professionals.[1] We will delve into its synthesis, physicochemical properties, and critical role as a versatile building block, particularly in the design of potent and selective kinase inhibitors. This document is intended to serve as a practical resource, bridging fundamental chemistry with advanced applications in modern drug discovery.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2] Its derivatives are known to exhibit a vast spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Within this class, 5-aminopyrazoles are particularly valuable as synthetic intermediates. The presence of a reactive amino group adjacent to the pyrazole ring's nitrogen atoms allows for diverse functionalization, making it an ideal starting point for constructing complex molecular architectures, especially those targeting the ATP-binding site of protein kinases.

This compound represents a key example of this scaffold, offering a specific substitution pattern that can be exploited to fine-tune potency and selectivity in drug candidates. Its ethyl group at the C5 position provides a lipophilic anchor that can occupy specific hydrophobic pockets within a kinase active site, a strategy proven effective in the development of clinical candidates like the p38 MAP kinase inhibitor BIRB 796.[4]

Physicochemical and Structural Characteristics

A thorough understanding of the molecule's fundamental properties is critical for its effective use in synthesis and screening.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source/Comment |

| CAS Number | 1238864-53-3 | [1] |

| Molecular Formula | C₅H₁₀ClN₃ | Derived from structure |

| Molecular Weight | 147.61 g/mol | Derived from structure |

| Appearance | Typically an off-white to light yellow or brown solid/powder. | General observation for aminopyrazole salts. |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. Slightly soluble in polar aprotic solvents. | General property of hydrochloride salts.[5] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[1] Keep refrigerated for long-term stability. | General recommendation for aminopyrazoles. |

| Tautomerism | Exists in tautomeric forms (e.g., 1H-pyrazol-3-amine and 1H-pyrazol-5-amine). The specific nomenclature depends on the substitution pattern and analytical context. | [6] |

Synthesis and Chemical Reactivity

The synthesis of 5-aminopyrazoles is well-established, with the most common and versatile method being the condensation of a β-ketonitrile with hydrazine.[7] This approach allows for the introduction of various substituents at the C5 position.

Proposed Synthetic Pathway

The synthesis of this compound can be reliably achieved via a two-step process starting from 3-oxopentanenitrile.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

Causality Statement: This protocol is adapted from established procedures for synthesizing 5-substituted-3-aminopyrazoles.[8][9][10] The reaction relies on the nucleophilic attack of hydrazine on the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization via attack on the nitrile carbon. The final step is a standard acid-base reaction to form the stable hydrochloride salt, which improves handling and solubility.

-

Cyclization to form the Free Base:

-

To a stirred solution of 3-oxopentanenitrile (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of nitrile), add hydrazine hydrate (1.2 - 1.5 eq).

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.

-

The resulting crude oil or solid is the 5-Ethyl-1H-pyrazol-3-amine free base. It can be used directly in the next step or purified by column chromatography or distillation if necessary.[11]

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol (IPA).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2M in diethyl ether or concentrated HCl in IPA) dropwise with vigorous stirring.

-

A precipitate will form. Continue stirring in the ice bath for 30-60 minutes.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Key Chemical Reactivity: A Gateway to Fused Heterocycles

The true synthetic utility of 5-Ethyl-2H-pyrazol-3-ylamine lies in the reactivity of its amino group. It serves as an excellent nucleophile for constructing more complex, fused heterocyclic systems that are prevalent in medicinal chemistry. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines, while reactions with α,β-unsaturated carbonyl compounds can yield pyrazolo[3,4-b]pyridines. These fused systems are often designed to expand vector space and engage with additional residues in a target protein's active site.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The 3-aminopyrazole moiety is a highly effective "hinge-binder" for protein kinases. The adjacent N-H and endocyclic nitrogen atom can form a bidentate hydrogen bond with the backbone amide residues of the kinase hinge region, a critical interaction for potent ATP-competitive inhibition.[12][13] The ethyl group at the C5 position can then be directed towards a hydrophobic pocket to enhance affinity and selectivity.

This scaffold has been successfully employed to develop inhibitors for several important kinase families.

p38 MAP Kinase Inhibitors

The p38 MAP kinase signaling pathway is a key regulator of inflammatory cytokine production, making it a prime target for treating inflammatory diseases.[14] Structure-activity relationship (SAR) studies on pyrazole-based p38 inhibitors have shown that a bulky, lipophilic group at the C5 position (like the tert-butyl group in the clinical candidate BIRB 796) is crucial for binding to a unique allosteric pocket that is exposed when the kinase adopts a specific "DFG-out" conformation.[4] The C5-ethyl group of our title compound serves a similar, albeit smaller, lipophilic role, making it an ideal starting point for designing novel p38 inhibitors.

Caption: Inhibition of the p38 MAPK signaling pathway.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to immune response and cell growth. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and autoimmune disorders. The 3-aminopyrazole scaffold has been instrumental in developing potent JAK2 inhibitors.[15][16] Docking studies reveal that the pyrazole core forms key hydrogen bonds with the hinge residues GLU930 and LEU932 of JAK2.[12] The C5-ethyl group can be oriented towards the solvent-exposed region or shallow hydrophobic pockets, allowing for further derivatization to improve selectivity and pharmacokinetic properties.

Checkpoint Kinase 1 (CHK1) Inhibitors

CHK1 is a critical mediator of the DNA damage response, and its inhibition can sensitize cancer cells (especially those with p53 mutations) to chemotherapy.[17] The 5-aminopyrazole core has been successfully used to design novel CHK1 inhibitors.[18] In these designs, the aminopyrazole serves as the hinge-binding element, while larger appended groups, often derived from the C3 position, occupy the deeper regions of the ATP-binding pocket.

Analytical Characterization

Quality control and structural confirmation are paramount. The following methods are standard for characterizing this compound and its derivatives.

Protocol: Analytical Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like DMSO-d₆, expect to see signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the pyrazole ring proton, and broad signals for the amine (-NH₂) and pyrazole N-H protons, which will be exchangeable with D₂O. The hydrochloride salt may show downfield shifts for the amine protons.

-

¹³C NMR: Expect distinct signals for the two ethyl carbons, the three pyrazole ring carbons, with the carbon bearing the amino group appearing at a characteristic chemical shift.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive mode is ideal. The expected [M+H]⁺ for the free base (C₅H₉N₃) would be at m/z 112.1.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Method: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is standard.[11]

-

Detection: UV detection at a wavelength between 210-254 nm.

-

This method is used to assess purity and can be coupled with a mass spectrometer (LC-MS) for simultaneous purity and identity confirmation.[19]

-

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Classification: Aminopyrazole derivatives are generally classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[20] Some are harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its inherent ability to act as a kinase hinge-binder, combined with a C5-ethyl group for probing hydrophobic interactions, makes it a highly valuable scaffold. This guide has outlined its synthesis, key reactions, and critical role in the development of inhibitors for major therapeutic targets like p38, JAK2, and CHK1. By understanding the fundamental principles and experimental considerations presented herein, researchers can effectively leverage this powerful molecule to accelerate the discovery of next-generation therapeutics.

References

-

Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Regan, J., & Talanian, R. V. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural Biology, 9(4), 268–272. [Link]

-

Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., Klaus, B., Madwed, J., Moriak, M., Moss, N., Pargellis, C., Pav, S., Proto, A., Swinamer, A., Tong, L., & Torcellini, C. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676–4686. [Link]

-

Tong, L., Pargellis, C., & Regan, J. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Columbia University. [Link]

-

López-Cara, L. C., Conejo-García, A., Marchal, J. A., Macchione, G., Cruz-López, O., Boulaiz, H., García, M. A., Rodríguez-Serrano, F., Agil, A., Campos, J. M., & Gallo, M. A. (2017). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 171-183. [Link]

-

Liu, G., Yu, E., He, J., Fan, J., Li, J., & Li, J. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 23(8), 1849. [Link]

-

Ioannidis, S., Lamb, M. L., Almeida, L., Guan, H., Peng, B., Bebernitz, G., Bell, K., Alimzhanov, M., & Zinda, M. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1669-1673. [Link]

-

Fancelli, D., Barlocco, D., Carenzi, G., Colombo, M., Montanari, D., Pesenti, E., Roletto, F., Soncini, C., Vanotti, E., & Vianello, P. (2007). Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6132-6136. [Link]

-

Liu, Q., Zhang, C., Wang, A., Yang, N., Liu, H., Zhai, X., & Li, H. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry, 172, 147-164. [Link]

-

ResearchGate. (2012). X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge... [Link]

-

Organic Syntheses. (1970). 3(5)-aminopyrazole. Organic Syntheses, 50, 6. [Link]

-

Gerlach, J., Hartig, J., & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

-

ResearchGate. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. [Link]

- Google Patents. (1997).

- Google Patents. (1994).

- Google Patents. (1994).

-

ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

-

Chemical Synthesis Database. (2025). N-ethyl-5-phenyl-1H-pyrazol-3-amine. [Link]

-

Kandeel, M., Al-Taweel, A. M., & El-Kashef, H. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3195. [Link]

-

PubMed Central. (2017). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. [Link]

-

TradingChem. (n.d.). 5-ETHYL-2H-PYRAZOL-3-YLAMINE 2HCL CAS # 1238864-53-3. [Link]

-

Kamal, A., & Kumar, P. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148–179. [Link]

- Google Patents. (2002). 3(5)

-

ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

Supporting Information, S-Cube. (n.d.). Combining Hit Identification Strategies: Fragment-Based and In Silico Approaches to Orally Active 2-Amino. [Link]

-

PubChem. (n.d.). Pyrazol-3-ylamine. [Link]

Sources

- 1. 5-ETHYL-2H-PYRAZOL-3-YLAMINE 2HCL CAS # 1238864-53-3 [tradingchem.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-CYCLOPROPYL-2H-PYRAZOL-3-YLAMINE | 175137-46-9 [chemicalbook.com]

- 6. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 9. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 10. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 11. 5-O-TOLYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]

- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 20. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Ethyl-2H-pyrazol-3-ylamine HCl: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the characterization of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride (HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established analytical principles with practical, field-proven insights to facilitate the unambiguous identification and structural elucidation of this important heterocyclic amine.

Introduction: The Significance of Spectroscopic Analysis

5-Ethyl-2H-pyrazol-3-ylamine is a substituted pyrazole, a class of heterocyclic compounds that are a cornerstone in medicinal chemistry due to their diverse biological activities.[1][2] A thorough spectroscopic analysis is paramount to confirm the identity, purity, and structure of the synthesized hydrochloride salt, ensuring the reliability and reproducibility of subsequent research and development efforts.[1] This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.

Molecular Structure and Key Features

The hydrochloride salt of 5-Ethyl-2H-pyrazol-3-ylamine possesses several key structural features that will be interrogated by the spectroscopic techniques discussed herein. The protonation of the amino group to form an ammonium salt significantly influences its solubility and spectroscopic properties, particularly in NMR and IR analysis.[3][4]

Caption: Structure of 5-Ethyl-2H-pyrazol-3-ylamine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the hydrochloride salt, the choice of a suitable deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves amine salts and allows for the observation of exchangeable protons (e.g., N-H).[3][4][5]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Weigh 5-10 mg of 5-Ethyl-2H-pyrazol-3-ylamine HCl and dissolve it in approximately 0.6 mL of DMSO-d₆.[1]

-

Instrumentation: Utilize a 300 or 500 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition:

-

Set a spectral width of 10-15 ppm.

-

Use a 30-45° pulse angle.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.[1]

-

-

¹³C NMR Acquisition:

-

Set a spectral width of 200-250 ppm.

-

Use a 45° pulse angle.

-

Employ a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[1]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the peaks to determine the relative number of protons and analyze coupling patterns.[1]

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~1.2 | Triplet (t) | 3H | ~7.5 |

| CH₂ (ethyl) | ~2.6 | Quartet (q) | 2H | ~7.5 |

| H-4 (pyrazole) | ~5.8 | Singlet (s) | 1H | - |

| NH₃⁺ | ~8.5-9.5 | Broad Singlet (br s) | 3H | - |

| N-H (pyrazole) | ~11-12 | Broad Singlet (br s) | 1H | - |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~13-15 |

| CH₂ (ethyl) | ~20-25 |

| C -4 (pyrazole) | ~95-100 |

| C -3 (pyrazole) | ~145-150 |

| C -5 (pyrazole) | ~150-155 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The solid nature of the hydrochloride salt makes it well-suited for analysis using either the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).[6][7]

Experimental Protocol: FT-IR

Method A: KBr Pellet

-

Sample Preparation: Finely grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[6]

-

Pellet Formation: Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[6]

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.[6]

Method B: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Sample Application: Place a small amount of the solid sample directly on the ATR crystal.

-

Analysis: Apply pressure to ensure good contact between the sample and the crystal and run the FT-IR analysis.[8]

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (pyrazole) | 3200-3400 | Medium, Broad |

| N-H Stretch (NH₃⁺) | 2800-3100 | Strong, Broad |

| C-H Stretch (alkyl) | 2850-2960 | Medium |

| N-H Bend (NH₃⁺) | 1500-1600 | Strong |

| C=N Stretch (pyrazole ring) | 1550-1650 | Medium-Strong |

| C=C Stretch (pyrazole ring) | 1450-1550 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine salts, as it typically produces the protonated molecular ion with minimal fragmentation.[10][11]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry is recommended to determine the accurate mass and elemental composition.[10]

Predicted Mass Spectrum

-

Molecular Weight of Free Base (C₅H₉N₃): 111.08 g/mol

-

Expected [M+H]⁺ Ion: m/z = 112.0869 (calculated for C₅H₁₀N₃⁺)

The ESI mass spectrum is expected to show a prominent peak corresponding to the protonated molecule of the free base.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 5-Ethyl-2H-pyrazol-3-ylamine HCl is a synergistic process where data from each spectroscopic technique provides complementary information.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 5-Ethyl-2H-pyrazol-3-ylamine HCl. By following the detailed protocols and utilizing the predictive spectral data, researchers can confidently verify the structure and purity of this compound. The integration of NMR, IR, and MS data provides a self-validating system, ensuring the high level of scientific integrity required in pharmaceutical and chemical research.

References

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Royal Society of Chemistry. [Link]

-

G., S. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

American Chemical Society. (n.d.). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

LC-MS. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

-

Oxford Academic. (n.d.). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives. [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link]

-

Taylor & Francis Online. (n.d.). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. [Link]

-

TradingChem.com. (n.d.). 5-ETHYL-2H-PYRAZOL-3-YLAMINE 2HCL CAS # 1238864-53-3. Retrieved from [Link]

-

AWS. (n.d.). Supporting Information Combining Hit Identification Strategies: Fragment-Based and In Silico Approaches to Orally Active 2-Amino. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

-

American Chemical Society. (n.d.). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazol-3-ylamine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Your Inquiry on 5-Ethyl-2-phenyl-2H-pyrazol-3-ylamine. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2,4-Dimethyl-phenyl)-2H-pyrazol-3-ylamine hydrochloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 5-Amino-3-(2-thienyl)pyrazole. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-2h-pyrazol-3-ylamine (C4H7N3). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR 溶剂 [sigmaaldrich.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. zefsci.com [zefsci.com]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

Solubility of 5-Ethyl-2H-pyrazol-3-ylamine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Ethyl-2H-pyrazol-3-ylamine Hydrochloride in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amine salt of significant interest in medicinal chemistry and pharmaceutical development as a potential building block for novel therapeutic agents. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and bioavailability studies. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative data is not widely published, this paper will establish a foundational understanding based on the principles of physical chemistry and provide a detailed, field-proven protocol for its empirical determination.

Introduction: The Significance of Solubility

In the realm of drug discovery and development, solubility is a critical physicochemical parameter that dictates the fate of a compound from the laboratory bench to clinical application. For a synthetic intermediate like this compound, solubility governs crucial processes such as reaction kinetics, choice of crystallization solvent, ease of purification, and ultimately, the efficiency of synthetic routes. For an active pharmaceutical ingredient (API), solubility directly influences dissolution rate, absorption, and bioavailability. Therefore, a robust characterization of a compound's solubility profile across a range of solvents is not merely a data-gathering exercise; it is a fundamental step in risk mitigation and resource optimization in the development pipeline.

Physicochemical Characterization and Solubility Predictions

To understand the solubility of this compound, we must first examine its molecular structure.

-

Structure: The molecule consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is substituted with an ethyl group and an amine group. The hydrochloride salt form indicates that the basic amine group is protonated, forming an ammonium chloride ionic pair.

-

Polarity and Ionic Nature: The presence of the hydrochloride salt makes the compound polar and ionic.[1] This is the single most dominant factor influencing its solubility. As an ionic salt, it is expected to be most soluble in polar protic solvents that can effectively solvate both the cation (the protonated pyrazole) and the chloride anion through strong ion-dipole interactions and hydrogen bonding.[1]

-

Expected Solubility Trend: Based on these first principles, we can predict a general trend for its solubility:

-

High Solubility: Polar protic solvents like water, methanol, and ethanol.

-

Moderate Solubility: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The solubility in these solvents will depend on their ability to solvate the ionic components.

-

Low to Insoluble: Nonpolar aprotic solvents such as toluene, hexane, diethyl ether, and ethyl acetate.[1] These solvents lack the ability to effectively solvate the charged species, making the dissolution process energetically unfavorable.

-

A summary of the key physicochemical properties is presented below.

| Property | Value / Description |

| IUPAC Name | 5-Ethyl-1H-pyrazol-3-amine hydrochloride |

| Molecular Formula | C₅H₁₀ClN₃ |

| Molecular Weight | 147.61 g/mol |

| Appearance | Typically a white to off-white powder or crystalline solid.[2] |

| General Class | Amine Hydrochloride Salt.[3] This classification suggests it is a polar, ionic compound.[1] |

| Predicted Solubility | High in polar protic solvents (e.g., water, methanol), low in nonpolar solvents (e.g., hexane, toluene).[1] |

Quantitative Solubility Profile (Hypothetical Data)

As specific experimental data for this compound is scarce in publicly available literature, the following table presents a hypothetical but realistic solubility profile based on the expected behavior of similar amine hydrochloride compounds. This data should be empirically verified using the protocol outlined in the subsequent section.

| Solvent | Solvent Type | Predicted Solubility at 25°C (mg/mL) | Rationale |

| Water | Polar Protic | > 100 | Strong ion-dipole interactions and hydrogen bonding effectively solvate the ionic salt.[1] |

| Methanol | Polar Protic | 50 - 100 | Good polarity and hydrogen bonding capability, but slightly less effective than water.[1] |

| Ethanol | Polar Protic | 20 - 50 | Reduced polarity compared to methanol leads to lower solvating power for the ionic species.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10 - 30 | High polarity allows for solvation, but the lack of hydrogen bond donation limits peak solubility. |

| Dichloromethane (DCM) | Moderately Polar | < 1 | Insufficient polarity to effectively overcome the lattice energy of the ionic salt. |

| Ethyl Acetate | Moderately Polar | < 0.1 | Poor solvating power for ionic compounds. |

| Toluene | Nonpolar Aprotic | < 0.01 | Energetically unfavorable for polar, ionic solutes to dissolve in a nonpolar medium.[1] |

| Hexane | Nonpolar Aprotic | < 0.01 | "Like dissolves like" principle predicts extremely low solubility.[1] |

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The following protocol describes the "gold standard" shake-flask method for accurately determining the equilibrium solubility of a compound.[1][4] This method is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the solvent is constant and represents the equilibrium solubility.[1]

Materials and Equipment

-

This compound (purity >99%)

-

Analytical grade organic solvents

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks, pipettes, and vials

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of glass vials (e.g., 20 mg into 2 mL of each test solvent). The key is to ensure that undissolved solid remains visible after the equilibration period.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[1] Expert Insight: A preliminary kinetic study is recommended to determine the minimum time required to reach equilibrium. This is done by taking measurements at various time points (e.g., 4, 8, 16, 24, 48 hours) until the measured concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[1]

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles. Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of the compound is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the analyte.

-

Calculation and Reporting: Calculate the original solubility in mg/mL or mol/L using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent, and the results reported as the mean ± standard deviation.[1]

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Equilibrium Solubility Determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a strong predictive understanding can be derived from its structure as a polar, ionic amine salt. It is expected to be highly soluble in polar protic solvents and poorly soluble in nonpolar organic media. For researchers and drug development professionals, empirical determination is essential. The provided isothermal equilibrium shake-flask protocol offers a robust and reliable method for generating the precise solubility data required for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation.

References

- Department of Chemistry, University of Calgary.

- Department of Chemistry, University of Calgary.

- BenchChem Technical Support.

- Solubility of Things. Pyrazole.

- TradingChem. 5-ETHYL-2H-PYRAZOL-3-YLAMINE 2HCL CAS # 1238864-53-3.

- Lund University Publications.

- Google Patents. Method for determining solubility of a chemical compound.

Sources

An In-Depth Technical Guide to the Potential Biological Activities of Ethyl Pyrazole Amine Derivatives

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][5][6][7][8][9] The continuous exploration of this versatile scaffold has led to the development of several clinically significant drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[3][6][10] This guide focuses on a specific subclass, ethyl pyrazole amine derivatives, delving into their synthesis, diverse biological activities, and the underlying mechanisms of action. We will explore the causality behind experimental choices in evaluating these compounds and provide detailed protocols for key assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The journey of pyrazole-based compounds in medicine began as early as 1884 with the analgesic pyrazolone, antipyrine.[10] Since then, advancements in synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, have significantly expanded the library of pyrazole derivatives available for pharmacological screening.[10] This guide aims to synthesize these developments, providing a technically accurate and practically insightful narrative on the potential of ethyl pyrazole amine derivatives as therapeutic agents.

I. Anticancer Activity

The uncontrolled proliferation of cells is a hallmark of cancer, making the inhibition of proliferative pathways a primary strategy in anticancer drug development.[11] Ethyl pyrazole amine derivatives have emerged as a promising class of compounds with significant potential to target various molecular machinery involved in cancer progression.[12][13][14][15]

Mechanisms of Action

Numerous studies have demonstrated that pyrazole derivatives exert their anticancer effects through the inhibition of various key targets within cancer cells.[12] These targets include:

-

Kinase Inhibition: Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in cancer.[16] Pyrazole derivatives have shown inhibitory activity against several kinases, including:

-

Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Certain indole-pyrazole hybrids have demonstrated potent inhibition of CDK2.[12]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Pyrazolone-pyrazole derivatives have been shown to inhibit VEGFR-2, suggesting their potential as anti-angiogenic agents.[12]

-

PI3 Kinase: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation. Novel pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors.[12]

-

-

DNA Intercalation: Some pyrazole derivatives have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cell death.[12]

Data Presentation: Anticancer Activity of Ethyl Pyrazole Amine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Polysubstituted Pyrazole | HepG2 (Hepatocellular Carcinoma) | 2 | DNA Binding | [12] |

| Indole-Pyrazole Hybrid | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibition | [12] |

| Pyrazole Carbaldehyde | MCF7 (Breast Cancer) | 0.25 | PI3 Kinase Inhibition | [12] |

| Pyrazolone-Pyrazole | MCF7 (Breast Cancer) | 16.50 | VEGFR-2 Inhibition | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing an initial screening for the cytotoxic potential of compounds.[16][17][18][19][20]

Principle: Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the ethyl pyrazole amine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Kinase Inhibition Signaling Pathway

Caption: Inhibition of key signaling pathways by ethyl pyrazole amine derivatives.

II. Antimicrobial Activity

The rise of antimicrobial resistance poses a significant threat to global health, necessitating the development of new antimicrobial agents.[21] Ethyl pyrazole amine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[6][22][23][24][25][26]

Mechanisms of Action

The antimicrobial effects of pyrazole derivatives are believed to be multifaceted. While the precise mechanisms are still under investigation, potential modes of action include:

-

Enzyme Inhibition: Pyrazole derivatives may inhibit essential microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

-

Disruption of Cell Membrane Integrity: Some compounds may interact with the microbial cell membrane, leading to increased permeability and cell death.

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Certain haloaminopyrazole derivatives have shown the ability to inhibit biofilm formation.[26]

Data Presentation: Antimicrobial Activity of Ethyl Pyrazole Amine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative | Escherichia coli (Gram-negative) | 0.25 | [6] |

| Pyrazole Derivative | Streptococcus epidermidis (Gram-positive) | 0.25 | [6] |

| Pyrazole Derivative | Aspergillus niger (Fungus) | 1 | [6] |

| Haloaminopyrazole | Staphylococcus aureus | 460 | [26] |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][27][28][29]

Principle: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation is determined.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the test microorganism in a suitable broth medium and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Prepare Serial Dilutions: Prepare two-fold serial dilutions of the ethyl pyrazole amine derivative in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculate Wells: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization: Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory Activity

Mechanisms of Action

-

COX Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[5] Many pyrazole derivatives exhibit selective inhibition of COX-2, the inducible isoform that is upregulated at sites of inflammation.[10] This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[10]

-

Modulation of Pro-inflammatory Cytokines: Some pyrazole derivatives can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[33]

Data Presentation: Anti-inflammatory Activity of Ethyl Pyrazole Amine Derivatives

| Compound | Assay | IC50 (µM) | Target | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX Inhibition | 0.02 | COX-2 | [10] |

| Pyrazole Derivative | IL-6 Suppression | 9.562 | IL-6 Expression | [33][34] |

| 3,5-diarylpyrazole | COX Inhibition | 0.01 | COX-2 | [10] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.[10][35][36][37][38][39]

Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the ethyl pyrazole amine derivative orally or intraperitoneally to the test group of animals. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

-

Induction of Edema: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Visualization: Mechanism of COX Inhibition

Caption: Inhibition of prostaglandin synthesis via COX-2 by ethyl pyrazole amine derivatives.

IV. Neuroprotective Activity

Neurodegenerative diseases and neurological injuries represent a significant unmet medical need.[1][7][33][40] Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents, primarily due to their anti-inflammatory and antioxidant properties.[1][7][33][34][40]

Mechanisms of Action

The neuroprotective effects of ethyl pyrazole amine derivatives are often linked to their ability to mitigate secondary inflammation and oxidative stress that occur following neuronal injury.

-

Anti-inflammatory Effects in the Central Nervous System: In conditions like spinal cord injury, secondary inflammation mediated by microglia and the release of pro-inflammatory cytokines contributes significantly to neuronal damage.[33][34] Pyrazole derivatives that can suppress the production of these cytokines may help to preserve neuronal function.[33][34]

-

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to neuronal cell death.[41] The antioxidant properties of some pyrazole derivatives can help to reduce this damage.[41]

Data Presentation: Neuroprotective Activity of Ethyl Pyrazole Amine Derivatives

| Compound | Cell Line | IC50 (µM) | Effect | Reference |

| Pyrazole Derivative (6g) | BV2 Microglial Cells | 9.562 | Suppression of IL-6 expression | [33][34] |

Experimental Protocol: In Vitro Neuroprotection Assay in BV2 Microglial Cells

This assay evaluates the ability of a compound to protect neuronal cells from inflammation-induced damage by assessing its effect on microglial activation.

Principle: Lipopolysaccharide (LPS) is used to stimulate BV2 microglial cells, inducing the release of pro-inflammatory mediators. The ability of a test compound to reduce the production of these mediators is a measure of its anti-inflammatory and potential neuroprotective activity.

Step-by-Step Methodology:

-

Cell Culture: Culture BV2 microglial cells in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the ethyl pyrazole amine derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Quantification of Pro-inflammatory Cytokines: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines, such as IL-6 or TNF-α, using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production by the test compound compared to the LPS-stimulated control.

Visualization: Neuroprotective Mechanism

Caption: Inhibition of microglial activation and subsequent neuroinflammation.

Conclusion

Ethyl pyrazole amine derivatives represent a versatile and promising class of compounds with a broad spectrum of potential biological activities. Their demonstrated efficacy in preclinical models for cancer, microbial infections, inflammation, and neurodegenerative disorders underscores their therapeutic potential. The ability to readily synthesize a diverse library of these derivatives allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. This guide has provided a comprehensive overview of the current understanding of these compounds, from their mechanisms of action to practical experimental protocols for their evaluation. Continued research in this area is crucial for translating the promising preclinical findings into novel and effective therapies for a range of human diseases.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - NIH. (URL: [Link])

-

In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

-

Bioassays for anticancer activities - PubMed. (URL: [Link])

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (URL: [Link])

-

In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. (URL: [Link])

-

Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (URL: [Link])

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: [Link])

-

Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (URL: [Link])

-

Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [Link])

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (URL: [Link])

-

Pyrazoles as anticancer agents: Recent advances - SRR Publications. (URL: [Link])

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])

-

Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: [Link])

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [Link])

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed. (URL: [Link])

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review.. (URL: [Link])

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (URL: [Link])

-

Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition. (URL: [Link])

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review - ijpras. (URL: [Link])

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: [Link])

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - ResearchGate. (URL: [Link])

-

In vivo screening method for anti inflammatory agent | PPTX - Slideshare. (URL: [Link])

-

Bioassays for anticancer activities. - Semantic Scholar. (URL: [Link])

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF - ResearchGate. (URL: [Link])

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: [Link])

-

(PDF) Bioassays for Anticancer Activities - ResearchGate. (URL: [Link])

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

-

Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines - ResearchGate. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC - NIH. (URL: [Link])

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (URL: [Link])

-

a-simple-and-efficient-multicomponent-synthesis-of-novel-pyrazole-naminopyridine-and-pyrazolo34ibipyridine-derivatives-i.pdf - Longdom Publishing. (URL: [Link])

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])

-

The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. | Semantic Scholar. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (URL: [Link])

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (URL: [Link])

-

(PDF) Enaminone-Derived Pyrazoles with Antimicrobial Activity - ResearchGate. (URL: [Link])

-

Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC - PubMed Central. (URL: [Link])

-